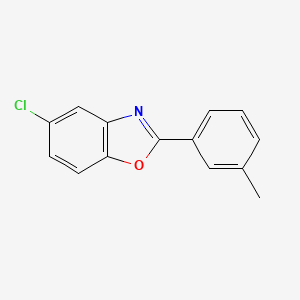

5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

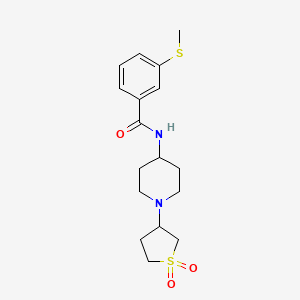

The compound “5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole” likely belongs to the class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Chloro-5-methylphenyl isocyanate and 5-Chloro-2-fluoro-3-methylphenylboronic acid are synthesized through various organic reactions. The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzoxazole ring substituted with a chlorine atom at the 5-position and a 3-methylphenyl group at the 2-position .Chemical Reactions Analysis

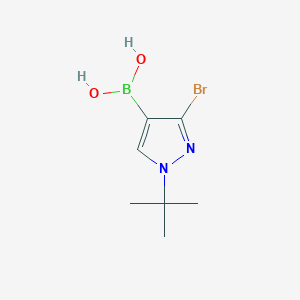

The chemical reactions involving this compound would depend on its functional groups. Benzoxazoles are known to participate in various chemical reactions. For instance, boronic acids, such as 5-Chloro-2-fluoro-3-methylphenylboronic acid , are often used in Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, similar compounds like 2-Chloro-5-methylphenyl isocyanate have a density of 1.2±0.1 g/cm3, a boiling point of 231.5±20.0 °C at 760 mmHg, and a molar refractivity of 45.2±0.5 cm3 .Applications De Recherche Scientifique

Benzoxazole Derivatives as Partial Agonists

Benzoxazole derivatives, including those with chlorine substitution at the 5-position on the benzoxazole ring, have been explored for their potential as 5-HT3 receptor partial agonists. This research, particularly focusing on the gastrointestinal effects, highlighted the potential of 5-chloro derivatives in increasing potency for the 5-HT3 receptor. Such compounds could be effective for treating conditions like irritable bowel syndrome without causing constipation, indicating a therapeutic application in gastrointestinal disorders (Y. Sato et al., 1998).

Antitumor Activities

The structure-activity relationship studies of benzoxazole and benzothiazole derivatives have demonstrated potent inhibitory activity against various human breast cancer cell lines, suggesting the relevance of the benzoxazole scaffold in designing antitumor agents. Such compounds, especially when modified at the benzothiazole moiety or phenyl ring, show promising activity extending to ovarian, lung, and renal cell lines, marking them as potential candidates for cancer therapy (D. Shi et al., 1996).

Antimicrobial and Anti-Inflammatory Applications

Benzoxazole derivatives have been synthesized and screened for their antimicrobial activities, with some showing significant potency against various test microorganisms. This highlights their potential as scaffolds in developing new antimicrobial agents (H. Bektaş et al., 2007). Furthermore, certain halogenated benzoxazole derivatives have demonstrated notable anti-inflammatory activity and cytotoxicity against cancer cell lines, suggesting their utility as dual-function agents for treating inflammation and cancer (Sumit Thakral et al., 2022).

Photonic and Electronic Applications

The electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives have been investigated, revealing that these compounds, particularly those with substituents at the 5-position of the benzoxazole ring, display high ECL blue emission. This suggests their potential application in photonics and electronics as highly efficient luminophores with high photo-stability (Ying Zhao et al., 2015).

Mécanisme D'action

Target of Action

Compounds like “5-Chloro-2-(3-methylphenyl)-1,3-benzoxazole” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound might bind to its target, altering the target’s function. This could inhibit or enhance the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell function to cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2-(3-methylphenyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-3-2-4-10(7-9)14-16-12-8-11(15)5-6-13(12)17-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZSXBYUAPPOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)

![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)

![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)